5-Azaspiro[3.5]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azaspiro[35]nonane hydrochloride is a spirocyclic compound with the molecular formula C₈H₁₆ClN It is characterized by a unique spiro structure, where a nitrogen atom is incorporated into the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonane hydrochloride typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes the following steps:
Wittig Reaction: N-Boc-4-piperidone undergoes a Wittig reaction to form N-Boc-4-methylenepiperidine.
Cyclization: The intermediate is then subjected to a [2+2] cyclization reaction using trichloroacetyl chloride, catalyzed by zinc/copper, to form N-Boc-7-azaspiro ketone.
Reduction: The azaspiro ketone intermediate is reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operational steps, and conditions that ensure high product purity and yield, making it suitable for batch production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the spirocyclic structure.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, oxides, and reduced forms of the compound, which can be further utilized in different applications .
Scientific Research Applications
5-Azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.5]nonane hydrochloride
- 4-Azaspiro[2.4]heptane hydrochloride
- 5-Azaspiro[3.4]octane hydrochloride
- 1-Azaspiro[4.4]nonane hydrochloride
Uniqueness
5-Azaspiro[3.5]nonane hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
5-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h9H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKMFFNTVZVGHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-47-5 |
Source
|
Record name | 5-Azaspiro[3.5]nonane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.